N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide: is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-8-9(15)5-6-11-12(8)16-14(22-11)17-13(19)10-4-3-7-18(10)23(2,20)21/h5-6,10H,3-4,7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAHYDJMQVFYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the chloro and methyl groups. The subsequent steps involve the attachment of the methanesulfonyl group and the pyrrolidine-2-carboxamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide .
Uniqueness
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and pyrrolidine-2-carboxamide moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves the following steps:
- Formation of Benzothiazole Derivative : The initial step involves the preparation of 5-chloro-4-methyl-1,3-benzothiazole, which serves as a key building block.
- Pyrrolidine Attachment : The benzothiazole derivative is then reacted with methanesulfonyl chloride and pyrrolidine to form the final product.
- Purification : The compound is purified through recrystallization or chromatography to ensure high purity for biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide. Notably, benzothiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide | A549 | 6.75 ± 0.19 | 2D |
| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide | HCC827 | 7.02 ± 3.25 | 2D |
| N-(5-chloro-4-methyl-1,3-benzothiazol-2-y)-1-methanesulfonylpyrrolidine-2-carboxamide | NCI-H358 | 6.48 ± 0.11 | 3D |
The compound displayed moderate cytotoxic activity on normal lung fibroblast cell line MRC-5, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on healthy cells .
Antimicrobial Activity
In addition to its antitumor properties, benzothiazole derivatives have also been evaluated for antimicrobial activity. In vitro studies have shown that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activity of similar benzothiazole derivatives:
- Study on Lung Cancer Cell Lines : A study investigated the effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with chloro substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related benzothiazole compounds against E. coli and S. aureus. Results showed promising MIC values, supporting further exploration into their utility as antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
